![molecular formula C9H16N4O B13300883 2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13300883.png)
2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol is a compound that features a cyclohexanol moiety linked to a 1,2,4-triazole ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine with formamide under acidic conditions to form 3-amino-1,2,4-triazole.
Attachment of the triazole ring to cyclohexanol: The 3-amino-1,2,4-triazole is then reacted with cyclohexanone in the presence of a reducing agent such as sodium borohydride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol is not well-documented. it is believed to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The triazole ring can act as a hydrogen bond donor or acceptor, while the cyclohexanol moiety can participate in hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A simpler compound with similar triazole functionality.
2-(3-Amino-1H-1,2,4-triazol-1-yl)ethanol: A compound with a similar structure but with an ethanol moiety instead of cyclohexanol.
Uniqueness
2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol is unique due to the presence of both the cyclohexanol and triazole moieties, which can provide a combination of hydrophobic and hydrogen bonding interactions. This makes it a versatile compound for various applications in chemistry, biology, and materials science.
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-[(3-amino-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C9H16N4O/c10-9-11-6-13(12-9)5-7-3-1-2-4-8(7)14/h6-8,14H,1-5H2,(H2,10,12) |
InChI Key |
GFDIMBYBUIHOOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CN2C=NC(=N2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


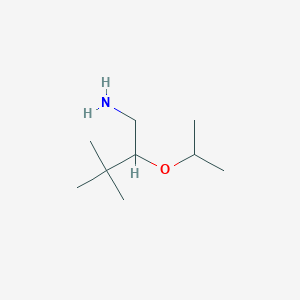
![2-Chloro-1-[3-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B13300803.png)

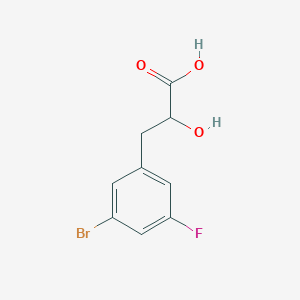
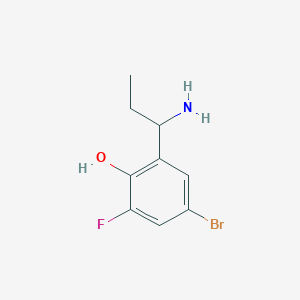
![(Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13300849.png)

![2-{[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B13300854.png)
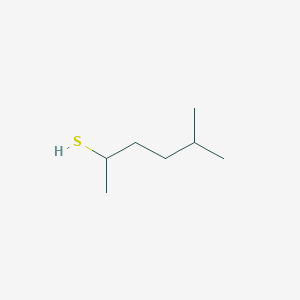
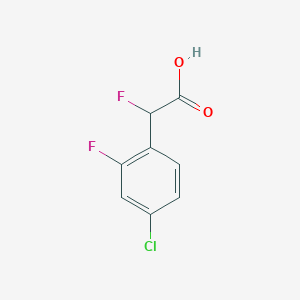
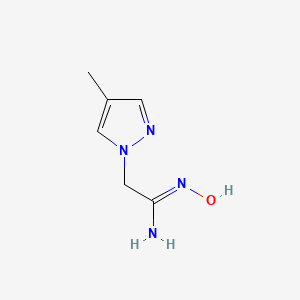
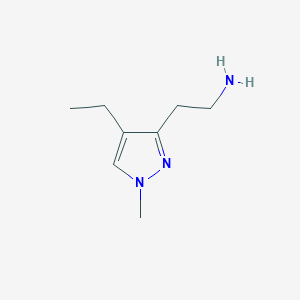
![3-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol](/img/structure/B13300891.png)
![2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol](/img/structure/B13300893.png)
